molecular formula C12H17NO2 B13349092 (3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol

(3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol

Cat. No.: B13349092
M. Wt: 207.27 g/mol
InChI Key: TYMHCIZTPSLFOI-VXGBXAGGSA-N
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Description

(3S,4R)-4-[(2,4-Dimethylphenyl)amino]oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a stereospecific configuration at the 3S and 4R positions. The compound’s structure includes a 2,4-dimethylphenylamino substituent at the 4-position of the oxolane ring and a hydroxyl group at the 3-position.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3S,4R)-4-(2,4-dimethylanilino)oxolan-3-ol

InChI

InChI=1S/C12H17NO2/c1-8-3-4-10(9(2)5-8)13-11-6-15-7-12(11)14/h3-5,11-14H,6-7H2,1-2H3/t11-,12-/m1/s1

InChI Key

TYMHCIZTPSLFOI-VXGBXAGGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N[C@@H]2COC[C@H]2O)C

Canonical SMILES

CC1=CC(=C(C=C1)NC2COCC2O)C

Origin of Product

United States

Biological Activity

(3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol is a chiral organic compound notable for its unique tetrahydrofuran ring structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological macromolecules, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol. The compound features a specific stereochemistry that may influence its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.27 g/mol
Chiral Centers2 (3S, 4R)

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit specific protein interactions critical for cancer cell survival. For instance, it has been shown to disrupt the interaction between MDM2 and p53, leading to the activation of apoptotic pathways in cancer cells .
  • Binding Affinity Studies : Interaction studies have demonstrated that this compound binds effectively to various biological macromolecules. These interactions are crucial for understanding its therapeutic potential.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth in treated cells .
    Cell LineIC50 Value (μM)
    Acute Lymphoblastic Leukemia (ALL)0.3 - 0.4
    Neuroblastoma (NB)0.5 - 1.2
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's ability to induce apoptosis was linked to its role in modulating key signaling pathways involved in cell survival and proliferation .
  • Comparative Analysis : In a comparative study with similar compounds, this compound demonstrated enhanced biological activity due to its specific substitution pattern and stereochemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with (3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol, differing primarily in substituents, stereochemistry, or ring modifications:

(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol (CAS: 1932440-41-9)
  • Structure: Replaces the 2,4-dimethylphenylamino group with a pyrrolidine ring.
  • Applications : Used in medicinal chemistry as a scaffold for neurotransmitter analogs .
(2R,3R,4R,5R)-4-(Benzylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol (CAS: 134934-71-7)
  • Structure: A nucleoside analog with a benzylamino group, methoxyphenyl-diphenylmethyl protecting groups, and a purine base.
  • Properties : Higher molecular weight (C57H52N6O5) and steric hindrance due to bulky substituents, limiting membrane permeability but enhancing binding specificity for nucleic acid targets .
(2S,3S,4R,5R)-5-[[(4-Fluorophenyl)methylamino]methyl]-4-[4-(4-fluorophenyl)piperazin-1-yl]-2-(hydroxymethyl)oxolan-3-ol
  • Structure : Fluorinated phenyl and piperazine groups introduce strong electron-withdrawing effects and conformational rigidity.

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